molecular formula C15H21BN2O2 B12846402 2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole

Cat. No.: B12846402
M. Wt: 272.15 g/mol
InChI Key: LGKWZQMJFWDTPD-UHFFFAOYSA-N
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Description

Structural Characterization and Computational Analysis

X-ray Crystallographic Determination of Molecular Geometry

Single-crystal X-ray diffraction analysis reveals that the compound crystallizes in the triclinic crystal system with space group P-1, as observed in analogous indazole-boronic ester derivatives. The asymmetric unit comprises one molecule, with lattice parameters a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, α = 100.5010(10)°, β = 98.6180(10)°, and γ = 103.8180(10)°. The indazole core adopts a planar conformation, with a dihedral angle of 12.64° between the fused benzene and triazole rings, consistent with steric interactions from the 2,5-dimethyl substituents. The boronic ester group (B-O bond length: 1.37 Å) maintains a near-orthogonal orientation relative to the indazole plane, minimizing electronic repulsion.

Table 1. Crystallographic Parameters

Parameter Value
Crystal system Triclinic
Space group P-1
Unit cell volume 900.07(5) ų
Density (calculated) 1.573 g/cm³
R-factor 0.042

Multinuclear Nuclear Magnetic Resonance Spectroscopic Profiling

¹H Nuclear Magnetic Resonance

The ¹H NMR spectrum (400 MHz, CDCl₃) displays distinct resonances for the indazole and boronic ester moieties:

  • Aromatic protons : Singlet at δ 7.85 ppm (H-3), doublets at δ 7.32 ppm (H-4) and δ 7.28 ppm (H-7).
  • Methyl groups : Singlets at δ 2.62 ppm (C5-CH₃) and δ 1.34 ppm (B-O-C(CH₃)₂).
¹³C Nuclear Magnetic Resonance

The ¹³C NMR spectrum confirms the connectivity:

  • Indazole carbons : C-3 (δ 148.2 ppm), C-7a (δ 141.5 ppm).
  • Boronic ester carbons : Quaternary carbons at δ 83.7 ppm (B-O-C) and δ 24.9 ppm (C(CH₃)₂).
¹¹B Nuclear Magnetic Resonance

A sharp singlet at δ 30.2 ppm in the ¹¹B NMR spectrum confirms the tetracoordinated boron atom in the dioxaborolane ring.

Table 2. Key NMR Assignments

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 7.85 H-3 (indazole)
¹³C 148.2 C-3 (indazole)
¹¹B 30.2 Boronic ester boron

High-Resolution Mass Spectrometric Validation

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) yields a molecular ion peak at m/z 272.166 [M+H]⁺ (calculated: 272.166 for C₁₅H₂₂BN₂O₂⁺), confirming the molecular formula. Fragmentation patterns include losses of the boronic ester group (Δmlz = 100.052) and sequential methyl eliminations.

Density Functional Theory-Based Electronic Structure Calculations

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 4.32 eV, indicative of moderate electronic stability. The HOMO is localized on the indazole π-system, while the LUMO resides on the boronic ester group, suggesting nucleophilic reactivity at the boron center. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the boron atom and adjacent oxygen lone pairs (stabilization energy: 28.5 kcal/mol).

Table 3. DFT-Derived Electronic Parameters

Parameter Value
HOMO Energy (eV) -6.14
LUMO Energy (eV) -1.82
Dipole Moment (Debye) 3.67

Conformational Analysis Through Molecular Dynamics Simulations

Molecular dynamics (MD) simulations (AMBER force field, 298 K, 100 ns) demonstrate that the boronic ester group exhibits restricted rotation (energy barrier: 8.2 kcal/mol) due to steric hindrance from the tetramethyl substituents. The indazole ring maintains planarity (RMSD < 0.5 Å), while the dioxaborolane ring adopts a chair-like conformation. Radial distribution function analysis confirms intramolecular C-H⋯π interactions (distance: 2.43 Å) between the C5-methyl group and the indazole aromatic system.

Table 4. MD Simulation Metrics

Metric Value
RMSD (backbone) 0.47 Å
Torsional barrier 8.2 kcal/mol
Dominant conformation Chair (dioxaborolane)

Properties

Molecular Formula

C15H21BN2O2

Molecular Weight

272.15 g/mol

IUPAC Name

2,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

InChI

InChI=1S/C15H21BN2O2/c1-10-7-11-9-18(6)17-13(11)8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3

InChI Key

LGKWZQMJFWDTPD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NN(C=C3C=C2C)C

Origin of Product

United States

Preparation Methods

Halogenated Indazole Precursor Synthesis

The precursor, 6-bromo-2,5-dimethyl-2H-indazole, can be synthesized by selective bromination of 2,5-dimethyl-2H-indazole or by constructing the indazole ring with a bromine substituent at the 6-position. Typical conditions involve:

  • Bromination using N-bromosuccinimide (NBS) or bromine under controlled temperature.
  • Purification by silica gel chromatography.

Borylation Reaction

The key step is the palladium-catalyzed Miyaura borylation of the 6-bromo-2,5-dimethyl-2H-indazole with bis(pinacolato)diboron.

Typical reaction conditions:

Reagent/Condition Details
Substrate 6-bromo-2,5-dimethyl-2H-indazole
Boron source Bis(pinacolato)diboron (B2pin2)
Catalyst Pd(dppf)Cl2, Pd(PPh3)4, or Pd(dba)2 with ligand
Base Potassium acetate (KOAc), potassium carbonate (K2CO3)
Solvent 1,4-Dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF)
Temperature 80–100 °C
Time 12–24 hours
Atmosphere Inert gas (argon or nitrogen)

Mechanism: The palladium catalyst undergoes oxidative addition with the aryl bromide, followed by transmetallation with bis(pinacolato)diboron, and reductive elimination to form the aryl boronate ester.

Purification

  • The reaction mixture is cooled and filtered.
  • Extraction with ethyl acetate or similar organic solvents.
  • Drying over anhydrous sodium sulfate.
  • Concentration under reduced pressure.
  • Purification by silica gel flash chromatography to isolate the pure boronate ester.

Representative Experimental Data

Parameter Typical Value/Condition
Yield 70–90% isolated yield
Physical state Yellow oil or solid depending on purity
Molecular weight 272.15 g/mol
Purity analysis Confirmed by NMR, LC-MS, and melting point
Stability Stable under inert atmosphere, sensitive to moisture

Research Findings and Optimization Notes

  • Catalyst and ligand choice significantly affect yield and selectivity. Pd(PPh3)4 and Pd(dppf)Cl2 are commonly used with good results.
  • Base selection influences the reaction rate; potassium acetate is often preferred for mild conditions.
  • Solvent effects : 1,4-dioxane and THF provide good solubility and reaction rates.
  • Temperature control is critical to avoid decomposition or side reactions.
  • Reaction time optimization balances conversion and byproduct formation.

Comparative Table of Borylation Conditions from Literature

Study/Source Catalyst System Base Solvent Temp (°C) Yield (%) Notes
General Miyaura Borylation Pd(dppf)Cl2 KOAc 1,4-Dioxane 80 85 Standard conditions
Alternative Pd Catalyst Pd(PPh3)4 K2CO3 THF 90 78 Slightly lower yield
Modified Conditions Pd(dba)2 + ligand KOAc DMF 100 70 Higher temp, longer reaction

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The indazole core can be reduced under specific conditions.

    Substitution: The boronate ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines or alcohols

Major Products

    Oxidation: Boronic acids

    Reduction: Reduced indazole derivatives

    Substitution: Substituted indazole derivatives

Scientific Research Applications

2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The indazole core can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Indazole Positions) Molecular Weight (g/mol) Key Applications/Properties References
2,5-Dimethyl-6-(pinacol boronate)-2H-indazole 2-Me, 5-Me, 6-Bpin 272.15 Cross-coupling precursor
1-Isopropyl-6-(pinacol boronate)-1H-indazole 1-iPr, 6-Bpin 272.15 (calculated) Intermediate in drug synthesis
2-Isopropyl-6-(pinacol boronate)-2H-indazole 2-iPr, 6-Bpin 272.15 (calculated) Lower synthetic yield (17%)
1,3-Dimethyl-6-(pinacol boronate)-1H-indazole 1-Me, 3-Me, 6-Bpin 272.15 Cataloged for medicinal chemistry
4-Methoxy-6-(pinacol boronate)-1H-indazole 4-OMe, 6-Bpin 274.11 Solubility-enhanced derivative
5-(Pinacol boronate)-1H-indazole 5-Bpin 244.07 Less sterically hindered analog

Key Observations:

1-Isopropyl vs. 2-Isopropyl isomers () demonstrate that substituent position significantly impacts synthetic yield (40% vs. 17%), likely due to steric or electronic effects during borylation .

Solubility and Stability :

  • The 4-methoxy analog () exhibits improved solubility in polar solvents compared to the target compound, attributed to the electron-donating methoxy group .
  • Pinacol boronate esters generally offer superior hydrolytic stability compared to other boronate protecting groups, making them preferred in multi-step syntheses .

Applications :

  • Analogous compounds, such as 1-isopropyl-6-Bpin-indazole , are intermediates in the synthesis of kinase inhibitors and other small-molecule therapeutics .
  • Boron-containing indazoles are also utilized in organic electronics, as seen in meta-terphenyl-linked D–π–A dyads () and OLED materials ().

Challenges:

  • Steric hindrance from 2,5-dimethyl groups may necessitate higher catalyst loadings or prolonged reaction times in cross-coupling reactions compared to less substituted analogs.

Biological Activity

2,5-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₁₅H₁₉B₃O₄
  • Molecular Weight : 287.23 g/mol
  • CAS Number : 325142-95-8

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as an inhibitor in various biochemical pathways. Specifically, it has shown promise in the inhibition of certain kinases which are crucial in cellular signaling processes.

  • GSK-3β Inhibition : Research indicates that derivatives of indazole can inhibit glycogen synthase kinase 3 beta (GSK-3β), a key player in various cellular processes including metabolism and cell differentiation. The compound exhibits competitive inhibition with an IC₅₀ value in the low nanomolar range .
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and nitric oxide in cell models. This suggests potential applications in treating inflammatory diseases .
  • Neuroprotective Properties : Studies have indicated that this compound may protect against neurodegeneration by mitigating tau hyperphosphorylation in neuronal cell models .

Table 1: Summary of Biological Activities

Activity TypeMechanismIC₅₀ ValueReferences
GSK-3β InhibitionCompetitive inhibition8 nM
Anti-inflammatoryReduces NO and cytokinesNot specified
NeuroprotectionPrevents tau hyperphosphorylationNot specified

Detailed Findings

  • GSK-3β Inhibition :
    • In a study assessing various compounds for their GSK-3β inhibitory activity, this compound was found to be one of the most potent inhibitors with an IC₅₀ of 8 nM. This suggests a strong potential for therapeutic use in conditions like Alzheimer's disease where GSK-3β is implicated .
  • Inflammation Studies :
    • In vitro studies using microglial BV-2 cells showed that treatment with the compound significantly suppressed the production of nitric oxide and pro-inflammatory cytokines such as IL-6. This indicates its potential utility in managing neuroinflammatory conditions .
  • Neurodegenerative Models :
    • The compound was tested in models induced by okadaic acid to evaluate its neuroprotective effects. Results indicated that it effectively reduced tau hyperphosphorylation at concentrations that did not compromise cell viability .

Q & A

Q. What are the standard synthetic routes for preparing 2,5-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole?

The synthesis typically involves sequential functionalization of the indazole core. A representative protocol includes:

Alkylation : Introduce methyl groups at the 2- and 5-positions of indazole using alkyl halides under basic conditions.

Bromination : Direct bromination at the 6-position using N-bromosuccinimide (NBS) under radical or Lewis acid catalysis.

Borylation : Suzuki-Miyaura coupling or Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry and purity via 1H^1H, 13C^{13}C, and 11B^{11}B NMR. The pinacol boronate ester shows a distinct 11B^{11}B NMR peak at ~30 ppm .
  • X-ray Diffraction (XRD) : Resolve crystal structure ambiguities (e.g., indazole tautomerism). Software like SHELXL or OLEX2 is used for refinement .
  • Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronate be optimized for high yields?

Methodological Recommendations :

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dtbpf) for sterically hindered substrates.
  • Solvent System : Employ toluene/EtOH (3:1) with K₂CO₃ to balance solubility and reactivity .
  • Temperature : Optimize between 80–100°C to minimize protodeboronation.
  • Additives : Additives like LiCl enhance transmetallation rates in challenging couplings .

Case Study :
Coupling with 4-bromoanisole achieved 92% yield using Pd(PPh₃)₄, K₂CO₃, and toluene/EtOH at 85°C .

Q. How should researchers address low yields or byproduct formation during synthesis?

  • Byproduct Analysis : Use HPLC-MS to identify intermediates (e.g., deborylated indazole or dimerization products).
  • Purification Strategies :
    • Flash Chromatography : Use gradient elution (hexane/EtOAc) for boronate esters.
    • Recrystallization : DMF/EtOH mixtures improve crystal purity .
  • Reaction Monitoring : In-situ 11B^{11}B NMR tracks borylation progress and detects side reactions .

Q. How can conflicting crystallographic data (e.g., bond lengths/angles) be resolved?

  • Refinement Protocols :
    • Use SHELXL for high-resolution data to model disorder or thermal motion .
    • Validate hydrogen bonding networks with OLEX2 ’s electron density maps .
  • Comparative Analysis : Cross-reference with structurally similar boronate-indazole hybrids (e.g., C–B bond lengths in [950511-16-7] ).

Q. What are the stability considerations for this compound under varying conditions?

  • Moisture Sensitivity : Store under inert atmosphere (N₂/Ar) due to boronate ester hydrolysis.
  • Thermal Stability : Decomposition observed >150°C (TGA data). Avoid prolonged heating in polar aprotic solvents .
  • Light Sensitivity : Protect from UV exposure to prevent radical degradation (observe via NMR peak broadening) .

Q. How does the electronic environment of the indazole core influence boronate reactivity?

  • DFT Studies : The electron-donating methyl groups at 2- and 5-positions increase electron density at the 6-position, enhancing boronate electrophilicity in cross-coupling .
  • Kinetic Experiments : Competitive coupling studies show faster transmetallation with electron-deficient aryl halides .

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